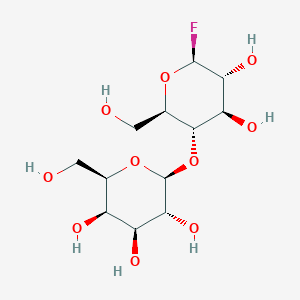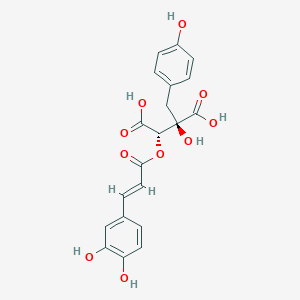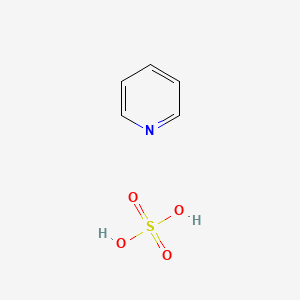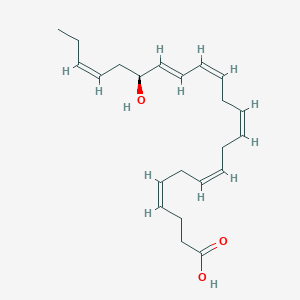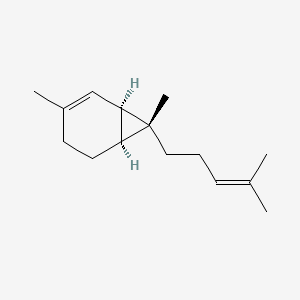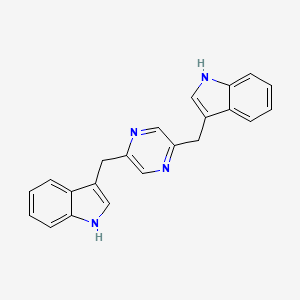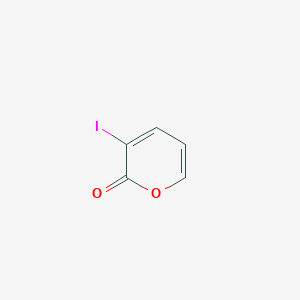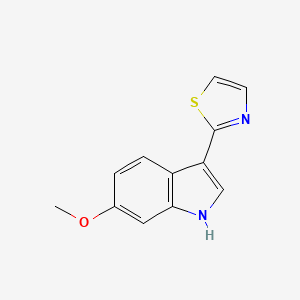
6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(2-thiazolyl)-1H-indole, also known as 6-methoxycamalexin, belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. 6-Methoxy-3-(2-thiazolyl)-1H-indole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-methoxy-3-(2-thiazolyl)-1H-indole is primarily located in the membrane (predicted from logP). 6-Methoxy-3-(2-thiazolyl)-1H-indole can be biosynthesized from camalexin. Outside of the human body, 6-methoxy-3-(2-thiazolyl)-1H-indole can be found in fats and oils. This makes 6-methoxy-3-(2-thiazolyl)-1H-indole a potential biomarker for the consumption of this food product.
6-methoxycamalexin is an indole phytoalexin that is camalexin in which the hydrogen at position 6 on the indole fragment has been replaced by a methoxy group. It has a role as an Arabidopsis thaliana metabolite. It is an aromatic ether, a member of 1,3-thiazoles and an indole phytoalexin. It derives from a camalexin.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Activity
- A study identified 3-([1,3]-thiazol-2-yl)indoles with potential cannabinoid receptor activity. These compounds, including variants of 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, were analyzed for their structure and properties (Westphal et al., 2015).
Anti-Inflammatory Properties
- Methoxyalkyl thiazoles, closely related to 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. The study highlighted their potential in therapeutic applications (Bird et al., 1991).
Antimicrobial and Antioxidant Activities
- Research on Schiff Base indole derivatives bearing 1,3,4-oxadiazole thiazolidinone and azetidinone moieties showed significant antimicrobial and antioxidant activities. These compounds are structurally related to 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole (Verma et al., 2019).
Anticancer Properties
- Indole derivatives, including 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, have been synthesized and evaluated for their anticancer activities. The research focused on their potential in inhibiting tumor cell growth (Kamath et al., 2016).
Tubulin Polymerization Inhibition
- A study on 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole and its derivatives explored their role as inhibitors of tubulin polymerization, demonstrating potential antivascular and anticancer activities (Ty et al., 2008).
Synthesis and Evaluation for Drug Development
- Research has been conducted on the synthesis and evaluation of indole derivatives, including 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, for various drug development applications. This includes exploration of their synthesis methods and potential biological activities (Pagano et al., 2012).
Eigenschaften
CAS-Nummer |
135531-87-2 |
|---|---|
Produktname |
6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole |
Molekularformel |
C12H10N2OS |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-(6-methoxy-1H-indol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H10N2OS/c1-15-8-2-3-9-10(7-14-11(9)6-8)12-13-4-5-16-12/h2-7,14H,1H3 |
InChI-Schlüssel |
FGXYYCWDPYDAOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3 |
melting_point |
157-159°C |
Andere CAS-Nummern |
135531-87-2 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





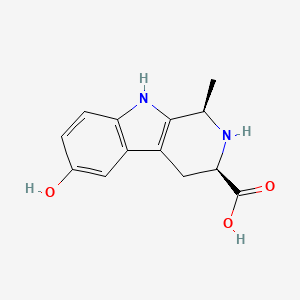

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
